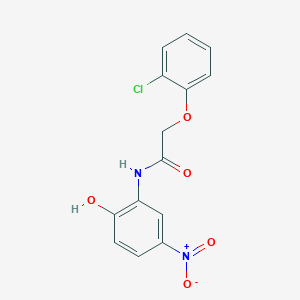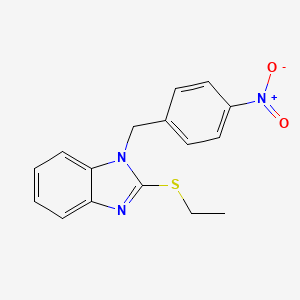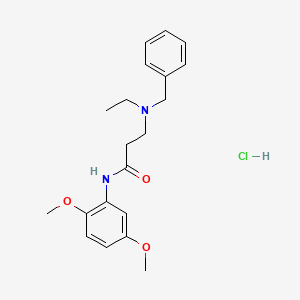![molecular formula C17H19N3O8S2 B3948590 1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate](/img/structure/B3948590.png)
1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a valuable tool for investigating the mechanisms of certain biological processes. In
Mécanisme D'action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate is thought to involve the activation of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of potassium channels. Activation of the 5-HT1A receptor by this compound results in the inhibition of the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on the 5-HT1A receptor, this compound has also been shown to inhibit the binding of [3H]quinpirole to dopamine D2 receptors, which are involved in the regulation of dopamine release. This compound has also been shown to inhibit the release of acetylcholine from the hippocampus, which is involved in learning and memory. In terms of physiological effects, this compound has been shown to decrease heart rate and blood pressure, which may be related to its effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate is its selectivity for the 5-HT1A receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the main limitations of this compound is its potential toxicity. Studies have shown that this compound can cause liver damage in rats, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate. One area of research is the investigation of the role of this compound in the treatment of depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research may help to elucidate the underlying mechanisms of these effects. Another area of research is the development of more selective and potent agonists of the 5-HT1A receptor, which may have potential therapeutic applications. Finally, further studies are needed to investigate the potential toxicity of this compound and to identify any potential side effects that may limit its use in scientific research.
Applications De Recherche Scientifique
1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate has been used in various scientific research studies to investigate the mechanisms of certain biological processes. One of the main applications of this compound is in the study of serotonin receptors. This compound has been shown to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential role in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2.C2H2O4/c19-18(20)14-5-1-2-6-15(14)24(21,22)17-9-7-16(8-10-17)12-13-4-3-11-23-13;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFKMUSNCIUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3948511.png)
![N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3948519.png)
![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3948525.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)
![ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948542.png)

![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)
![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)



![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)